molecular formula C26H35ClN6O7S B060333 Z-Cys-ala-pro-his-ome CAS No. 162334-61-4

Z-Cys-ala-pro-his-ome

Cat. No. B060333
M. Wt: 611.1 g/mol
InChI Key: PXIFXVLQXXWYFN-SPKBWDRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Cys-ala-pro-his-ome is a peptide that has gained attention in scientific research due to its potential therapeutic applications. This peptide is a modified form of the naturally occurring hormone thyrotropin-releasing hormone (TRH). The modification involves the addition of a Z group to the cysteine residue, which enhances the stability of the peptide.

Scientific Research Applications

Z-Cys-ala-pro-his-ome has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. The peptide has also been found to have analgesic properties, making it a potential treatment for chronic pain. Additionally, Z-Cys-ala-pro-his-ome has been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Mechanism Of Action

Z-Cys-ala-pro-his-ome's mechanism of action is not fully understood. However, it is thought to act on the Z-Cys-ala-pro-his-ome receptor, which is found in the brain and peripheral tissues. The peptide may modulate the release of neurotransmitters such as dopamine and serotonin, which could explain its neuroprotective and analgesic effects.

Biochemical And Physiological Effects

Z-Cys-ala-pro-his-ome has been shown to have a variety of biochemical and physiological effects. In animal models, the peptide has been found to increase dopamine and serotonin levels in the brain, which could explain its neuroprotective and analgesic effects. Additionally, Z-Cys-ala-pro-his-ome has been found to reduce inflammation in animal models of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Z-Cys-ala-pro-his-ome in lab experiments is its stability. The modification of the cysteine residue with a Z group enhances the peptide's stability, making it easier to work with in experiments. However, one limitation of using Z-Cys-ala-pro-his-ome is its cost. The synthesis of the peptide is complex and expensive, which can limit its use in some experiments.

Future Directions

There are several future directions for Z-Cys-ala-pro-his-ome research. One area of interest is the peptide's potential as a treatment for neurodegenerative diseases. Further studies are needed to fully understand the peptide's mechanism of action and its effects on neurotransmitter levels in the brain. Additionally, the peptide's potential as a treatment for chronic pain and inflammatory diseases should be further explored. Finally, the synthesis of Z-Cys-ala-pro-his-ome could be optimized to reduce costs and increase accessibility for researchers.

Synthesis Methods

The synthesis of Z-Cys-ala-pro-his-ome involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The Fmoc-protected amino acids are coupled to a resin-bound peptide chain, and the peptide is elongated stepwise using standard SPPS protocols. The cysteine residue is modified with a Z group to enhance the peptide's stability. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

properties

CAS RN

162334-61-4

Product Name

Z-Cys-ala-pro-his-ome

Molecular Formula

C26H35ClN6O7S

Molecular Weight

611.1 g/mol

IUPAC Name

methyl (2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoate;hydrochloride

InChI

InChI=1S/C26H34N6O7S.ClH/c1-16(29-22(33)20(14-40)31-26(37)39-13-17-7-4-3-5-8-17)24(35)32-10-6-9-21(32)23(34)30-19(25(36)38-2)11-18-12-27-15-28-18;/h3-5,7-8,12,15-16,19-21,40H,6,9-11,13-14H2,1-2H3,(H,27,28)(H,29,33)(H,30,34)(H,31,37);1H/t16-,19-,20-,21-;/m0./s1

InChI Key

PXIFXVLQXXWYFN-SPKBWDRKSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)OC)NC(=O)[C@H](CS)NC(=O)OCC3=CC=CC=C3.Cl

SMILES

CC(C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)OC)NC(=O)C(CS)NC(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)OC)NC(=O)C(CS)NC(=O)OCC3=CC=CC=C3.Cl

Other CAS RN

162334-61-4

sequence

CAPH

synonyms

enzyloxycarbonyl-cysteinyl-alanyl-prolyl-histidine methyl ester
Z-CAPH-OMe
Z-Cys-Ala-Pro-His-OMe

Origin of Product

United States

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